molecular formula C18H18O5 B309257 Propyl 4-(benzoyloxy)-3-methoxybenzoate

Propyl 4-(benzoyloxy)-3-methoxybenzoate

Cat. No.: B309257
M. Wt: 314.3 g/mol
InChI Key: HEWRNYGZQBVUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(benzoyloxy)-3-methoxybenzoate is a benzoate ester derivative featuring a propyl ester group, a benzoyloxy substituent at the para position, and a methoxy group at the meta position of the aromatic ring. The benzoyloxy group enhances lipophilicity, which may influence membrane permeability, while the methoxy group could modulate electronic effects on the aromatic system.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

propyl 4-benzoyloxy-3-methoxybenzoate

InChI

InChI=1S/C18H18O5/c1-3-11-22-17(19)14-9-10-15(16(12-14)21-2)23-18(20)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3

InChI Key

HEWRNYGZQBVUDG-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate

Structure : Differs by a 3-chloropropoxy substituent at the para position and a methyl ester group.
Key Properties :

  • Single-crystal X-ray analysis reveals C–H⋯O intermolecular interactions, stabilizing its solid-state structure .
  • Applications: Serves as a crystallographic model for studying substituent effects on molecular packing .

Ethyl 4-Substituted Phenethylamino/Thio/Ethoxy Benzoates (I-6230, I-6232, etc.)

Structure: Ethyl esters with varied para-substituents (e.g., pyridazin-3-yl, methylisoxazol-5-yl) linked via phenethylamino, thio, or ethoxy bridges . Key Properties:

  • Substitutents like pyridazine or isoxazole introduce hydrogen-bonding or π-π interactions, critical for receptor targeting (e.g., adenosine receptors).
  • Pharmacological Relevance: These analogs demonstrate how electronic and steric modifications influence receptor affinity, suggesting that Propyl 4-(benzoyloxy)-3-methoxybenzoate’s benzoyloxy group may enhance binding to hydrophobic receptor pockets .

FSCPX (8-Cyclopentyl-N3-[3-(4-(Fluorosulfonyl)benzoyloxy)propyl]-N1-propylxanthine)

Structure : Xanthine derivative with a 3-(4-fluorosulfonylbenzoyloxy)propyl chain.
Key Properties :

  • The benzoyloxypropyl group facilitates covalent binding to A1 adenosine receptors due to the reactive fluorosulfonyl moiety .
  • Compared to this compound, FSCPX’s xanthine core enables adenosine receptor antagonism, highlighting the importance of combining ester functionalities with heterocyclic pharmacophores .

Data Table: Structural and Functional Comparison

Compound Name Ester Group Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Propyl 4-Benzoyloxy, 3-methoxy ~300 (estimated) High lipophilicity; prodrug potential
Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate Methyl 4-(3-Chloropropoxy), 3-methoxy 258.70 C–H⋯O interactions; crystallographic model
I-6473 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl 4-Phenethoxy with isoxazole N/A Receptor affinity modulation
FSCPX Propyl Xanthine core, fluorosulfonylbenzoyloxy 573.59 Irreversible A1 adenosine antagonist

Research Findings and Implications

  • Substituent Effects : The benzoyloxy group in this compound likely enhances aromatic interactions compared to halogen or alkoxy substituents, as seen in methyl/ethyl analogs .
  • Ester Chain Length : Propyl esters may improve metabolic stability over methyl/ethyl analogs, balancing lipophilicity and clearance rates.
  • Pharmacological Potential: Structural parallels with FSCPX suggest that combining benzoate esters with heterocycles (e.g., xanthines) could yield receptor-targeted agents, though experimental validation is needed .

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